![molecular formula C20H21NO2 B2934834 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 780774-60-9](/img/structure/B2934834.png)
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide, also known as DMBA-N-Me-PhAc, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism Of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It may also act on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has been shown to have several biochemical and physiological effects, including reducing pain and inflammation, decreasing anxiety-like behavior, and improving cognitive function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has several advantages as a research tool, including its high purity, high yield, and well-characterized synthesis method. However, its limitations include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc should focus on further elucidating its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential side effects and toxicity in animal models. Additionally, further optimization of the synthesis method may lead to improved yields and purity of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc. Finally, it may be interesting to investigate the potential of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc as a lead compound for the development of novel analgesic, anti-inflammatory, and anxiolytic agents.
Synthesis Methods
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acyl chloride with 6,7-dimethyl-3-formylchromone. The final step involves the reaction of the resulting intermediate with methylamine. The synthesis method has been optimized to yield high purity and high yield of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has been extensively studied for its potential pharmacological properties, including its ability to act as an analgesic, anti-inflammatory, and anxiolytic agent. It has also been shown to have potential neuroprotective and anticancer properties. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has been tested in various animal models, including mice, rats, and rabbits, and has shown promising results in reducing pain, inflammation, and anxiety.
properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-12-6-5-7-18(14(12)3)21-19(22)10-16-11-23-20-15(4)13(2)8-9-17(16)20/h5-9,11H,10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPBKNBYFWUSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide |
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